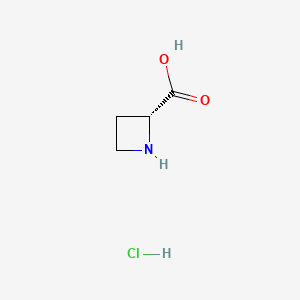

(R)-Azetidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738776 | |

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647854-72-6 | |

| Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to (R)-Azetidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (R)-Azetidine-2-carboxylic acid hydrochloride. This non-proteinogenic amino acid, a constrained analog of proline, is a valuable tool in chemical biology and drug discovery.

Core Chemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of azetidine-2-carboxylic acid. The presence of the azetidine ring, a four-membered heterocycle, imparts unique conformational constraints compared to its five-membered counterpart, proline. This structural feature is of significant interest in the design of peptides and peptidomimetics with modified secondary structures and biological activities.

| Property | Value | Reference |

| CAS Number | 62007-65-4 | [1] |

| Molecular Formula | C₄H₈ClNO₂ | |

| Molecular Weight | 137.56 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 215 °C (for the free acid) | [3] |

| Solubility | Soluble in water.[3] Slightly soluble in methanol. Insoluble in DMSO.[4][5] | |

| pKa | 2.35 ± 0.20 (Predicted for the carboxylic acid group of the parent compound) |

Synthesis and Spectroscopic Analysis

The synthesis of enantiomerically pure (R)-Azetidine-2-carboxylic acid typically involves asymmetric synthesis or chiral resolution of the racemic mixture. A common strategy involves the use of a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.

Experimental Protocol: Asymmetric Synthesis

A practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, starting from inexpensive chemicals. The key steps involve the construction of the azetidine ring via an intramolecular alkylation, utilizing an optically active α-methylbenzylamine as a chiral auxiliary.[6] The final step to obtain the hydrochloride salt involves treating the purified (R)-Azetidine-2-carboxylic acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Spectroscopic Data

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the α-proton. The chemical shifts will be influenced by the presence of the carboxylic acid and the protonated amine.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-H stretch of the ammonium salt.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Azetidine-2-carboxylic acid is a known proline analogue and exerts its biological effects primarily by being misincorporated into proteins in place of proline.[3] This substitution can lead to improperly folded and dysfunctional proteins, inducing cellular stress.

Mechanism of Action

Both the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid can be recognized and activated by human prolyl-tRNA synthetase (ProRS).[4] This activation leads to the charging of tRNAPro with the analogue, which is then incorporated into nascent polypeptide chains during translation. The smaller, four-membered ring of azetidine disrupts the normal geometry of the peptide backbone, affecting protein secondary and tertiary structures. This is particularly detrimental to proteins rich in proline, such as collagen.[7][8][9]

Cellular Effects and Signaling Pathways

The misincorporation of azetidine-2-carboxylic acid into proteins leads to proteotoxic stress and can trigger the unfolded protein response (UPR). This cellular stress response is a key signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum. Studies on the L-enantiomer have shown that its toxicity is associated with increased pro-inflammatory activity and reduced cell survival in microglial cells.[10][11] While direct comparative studies on the stereospecific effects on signaling pathways are limited, it is plausible that the (R)-enantiomer elicits similar cellular stress responses.

The following diagram illustrates the general workflow of azetidine-2-carboxylic acid's entry into protein synthesis and the subsequent cellular consequences.

References

- 1. This compound Supplier & Distributor of CAS# 62007-65-4 [processpointchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Proline Analogue: A Technical Guide to the Natural Sources and Occurrence of Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a four-membered heterocyclic analogue of the proteinogenic amino acid proline. First discovered in 1955 in the lily of the valley (Convallaria majalis), this compound has garnered significant interest within the scientific community due to its unique biological activities, including its ability to be mistakenly incorporated into proteins in place of proline.[1] This misincorporation can lead to altered protein structure and function, making AZE a molecule of interest for toxicological studies and as a potential lead compound in drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for azetidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

Azetidine-2-carboxylic acid is primarily found in the plant kingdom, with notable concentrations in species belonging to the Liliaceae and Fabaceae families. It has also been identified in some species of fungi and bacteria. The distribution of AZE is not uniform across different plant tissues, with rhizomes and fresh foliage often containing higher concentrations.[1]

Below is a summary of the quantitative data available for the occurrence of azetidine-2-carboxylic acid in various natural sources.

| Natural Source | Family/Class | Plant Part/Organism | Concentration/Abundance | Reference(s) |

| Convallaria majalis (Lily of the Valley) | Liliaceae | Rhizomes and fresh foliage | Presence confirmed, quantitative data not specified in reviewed literature. | [1] |

| Polygonatum officinale (Solomon's Seal) | Asparagaceae | Rhizomes and fresh foliage | Presence confirmed, quantitative data not specified in reviewed literature. | [1] |

| Beta vulgaris (Table Beets, Sugar Beets) | Amaranthaceae | Tubers | Detected in small quantities. | [1][2] |

| Various species | Fabaceae (Bean family) | - | Presence detected. | [1] |

| Actinoplanes ferrugineus | Actinobacteria | - | Presence confirmed. | [3] |

Biosynthesis of Azetidine-2-carboxylic Acid

The biosynthetic pathway of azetidine-2-carboxylic acid has been more extensively studied in bacteria than in plants. In bacteria, the synthesis is a direct enzymatic conversion from a common metabolite.

Bacterial Biosynthesis

In several bacterial species, azetidine-2-carboxylic acid is synthesized from S-adenosylmethionine (SAM) in a reaction catalyzed by the enzyme AZE synthase.[3][4] This enzyme facilitates an intramolecular nucleophilic attack of the α-amino group on the γ-carbon of the methionine moiety of SAM, leading to the formation of the four-membered azetidine ring and the release of 5'-methylthioadenosine (MTA).[4]

Plant Biosynthesis

The biosynthetic pathway of azetidine-2-carboxylic acid in plants is not as well-elucidated as in bacteria. Early studies using radiolabeled precursors in Convallaria majalis suggested that α,γ-diaminobutyric acid might be a precursor.[5] However, a complete and confirmed pathway with identified enzymes is still an active area of research. It is hypothesized that the pathway may involve the activation of a four-carbon amino acid followed by cyclization, but the specific intermediates and enzymes are yet to be definitively identified.

Experimental Protocols

The accurate quantification of azetidine-2-carboxylic acid from complex biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry, are the most common techniques employed.

Protocol 1: Quantification of Azetidine-2-carboxylic Acid in Plant Material by GC-MS

This protocol provides a general workflow for the analysis of AZE in plant tissues. Optimization of specific parameters may be required depending on the plant matrix and instrumentation.

1. Sample Preparation and Extraction:

-

Objective: To extract AZE from the plant matrix.

-

Procedure:

-

Homogenize 100 mg of fresh or freeze-dried plant tissue in 1 mL of 80% ethanol.

-

Sonicate the mixture for 15 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a vacuum or a stream of nitrogen.

-

Re-dissolve the dried extract in 1 mL of 0.1 M HCl.

-

2. Derivatization:

-

Objective: To increase the volatility of AZE for GC analysis.

-

Procedure:

-

Take a 100 µL aliquot of the acidic extract and dry it completely under nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized AZE.

-

Protocol 2: Quantification of Azetidine-2-carboxylic Acid by HPLC-MS/MS

This protocol offers high sensitivity and selectivity for the analysis of AZE, often without the need for derivatization.

1. Sample Preparation and Extraction:

-

Objective: To extract AZE and prepare a clean sample for LC-MS/MS analysis.

-

Procedure:

-

Follow the same extraction procedure as in Protocol 1 (steps 1.1 to 1.5).

-

Re-dissolve the dried extract in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

2. HPLC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate AZE from other matrix components (e.g., start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transition of the protonated molecular ion [M+H]+ of AZE to its characteristic product ions. Specific mass transitions should be optimized for the instrument used.

-

Conclusion

Azetidine-2-carboxylic acid remains a fascinating natural product with significant biological implications. Its presence in common dietary plants such as beets warrants further investigation into its long-term effects on human health. The methodologies outlined in this guide provide a solid foundation for researchers to accurately identify and quantify this proline analogue in various natural sources. A deeper understanding of its biosynthesis in plants and its pharmacological properties will undoubtedly open new avenues for research in toxicology, drug discovery, and plant biochemistry.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Toxicological and Teratogenic Profile of Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The inherent ring strain of the azetidine moiety imparts unique conformational properties and reactivity, making it a valuable scaffold in drug design. However, a thorough understanding of the toxicological and teratogenic profile of azetidine-containing compounds is paramount for their safe development as therapeutic agents. This guide provides a comprehensive overview of the known toxicological and teratogenic effects of various azetidine derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Toxicological Profile

The toxicity of azetidine compounds varies significantly depending on the nature and position of their substituents. The following sections summarize the available data on acute, subchronic, chronic, and genotoxic effects.

Acute Toxicity

Acute toxicity studies are primarily conducted to determine the median lethal dose (LD50) of a compound, providing a measure of its short-term poisoning potential.

Table 1: Acute Oral Toxicity (LD50) of Selected Azetidine Compounds

| Compound Class | Specific Compound | Species | Route | LD50 (mg/kg) | Toxicity Class | Reference(s) |

| Azetidin-2-one Derivatives | Ferulic acid derivatives | Mouse | Oral | 500 - 5000 | Moderate | [1] |

| Tricyclic Azetidine Derivatives | 1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-3-(dimethylamino)azetidine | Mouse | Oral | 400 | - |

Subchronic and Chronic Toxicity & Carcinogenicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. Carcinogenicity studies assess the potential of a substance to cause cancer.

A study on nitrosoazetidine administered to Sprague-Dawley rats in drinking water demonstrated its carcinogenic potential. At a concentration of 2 mmol, all rats developed hepatocellular carcinomas by the 62nd week. Lower concentrations also resulted in liver tumors, albeit at a lower incidence.

Table 2: Carcinogenicity of Nitrosoazetidine in Rats

| Concentration | Incidence of Liver Tumors | Observation Period | Reference(s) |

| 2 mmol | 100% (all animals) | 62 weeks | |

| 0.67 mmol | 28.6% (6 of 21 rats) | - | |

| 0.17 mmol | 6.7% (2 of 30 rats) | - |

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and cancer. The Ames test and the in vivo micronucleus assay are standard methods for assessing mutagenicity and clastogenicity, respectively. While specific genotoxicity data for a wide range of azetidine compounds is limited in the public domain, azidothymidine (AZT), a nucleoside analog that does not contain an azetidine ring but is relevant for genotoxicity testing principles, has been shown to induce DNA damage in the comet assay and cause a dose-dependent increase in micronuclei in rats[2][3].

Teratogenic Profile

Teratogenicity refers to the capacity of a substance to cause developmental abnormalities in an embryo or fetus.

L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid, a proline analog found in plants, is a well-documented teratogen[4][5]. It can be misincorporated into proteins in place of proline, leading to altered protein structure and function, which is believed to be a key mechanism of its toxicity[6].

Studies in pregnant hamsters have shown that L-azetidine-2-carboxylic acid can induce a range of developmental abnormalities.

Table 3: Teratogenic Effects of L-Azetidine-2-carboxylic Acid in Hamsters

| Dose (mg/kg) | Gestational Day(s) of Administration | Key Teratogenic Effects Observed | Reference(s) |

| 600 | 12 | Subcutaneous hemorrhage, Cleft palate | [4] |

| 200 (daily) | 10-12 | Subcutaneous hemorrhage, Cleft palate | [4] |

| 300 | 11 | Retarded ossification, Synchronous vertebral ossification, Shortening of bones | [4] |

Furthermore, in fetal rats, L-azetidine-2-carboxylic acid has been shown to retard lung growth and surfactant synthesis by inhibiting fibroblast function and collagen deposition[7].

Experimental Protocols

The following sections provide detailed methodologies for key toxicological and teratogenic studies, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next group of animals.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Acute Oral Toxicity (OECD 423) Workflow.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.

-

Animal Selection: Pregnant female rodents (e.g., rats) or non-rodents (e.g., rabbits) are used.

-

Dose Administration: The test substance is administered daily from implantation to the day before cesarean section.

-

Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Evaluation: Near term, females are euthanized, and the uterus and its contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Endpoints: The study evaluates maternal toxicity, embryo-fetal survival, fetal growth, and the incidence of malformations.

Prenatal Developmental Toxicity Study Workflow.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Bacterial Strains: Several strains of S. typhimurium with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

Ames Test Experimental Workflow.

Signaling Pathways in Azetidine-Induced Toxicity

The toxic effects of azetidine compounds can be mediated through various signaling pathways.

STAT3 Signaling Pathway Inhibition

Several azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation and survival.

STAT3 Signaling Pathway Inhibition by Azetidine Compounds.

Wnt Signaling Pathway and Teratogenesis

The Wnt signaling pathway is critical for normal embryonic development, and its dysregulation can lead to birth defects. While direct links between many azetidine compounds and this pathway are yet to be established, understanding this pathway is crucial in the context of teratogenicity.

Canonical Wnt Signaling Pathway in Development.

Conclusion

The toxicological and teratogenic profile of azetidine compounds is diverse and highly dependent on their chemical structure. While some derivatives exhibit moderate acute toxicity, others, such as L-azetidine-2-carboxylic acid, are known teratogens, and certain N-nitroso derivatives are carcinogenic. The primary mechanisms of toxicity appear to involve interference with fundamental cellular processes, such as protein synthesis and critical signaling pathways. A thorough toxicological evaluation, following standardized protocols, is essential for the development of safe and effective azetidine-based pharmaceuticals. Further research is needed to fully elucidate the toxicological profiles of novel azetidine derivatives and to understand the structure-toxicity relationships within this important class of compounds.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. 21stcenturypathology.com [21stcenturypathology.com]

- 3. policycommons.net [policycommons.net]

- 4. Evaluation of the neurotoxic potential of chemicals in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

The Double-Edged Sword: (R)-Azetidine-2-carboxylic acid as a Proline Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Azetidine-2-carboxylic acid (Aze) , a non-proteinogenic amino acid and a structural analogue of proline, presents a fascinating case of molecular mimicry with significant biological consequences. Its ability to be mistakenly incorporated into proteins in place of proline disrupts protein structure and function, triggering cellular stress responses. This technical guide provides a comprehensive overview of the role of (R)-Azetidine-2-carboxylic acid as a proline analogue, focusing on its mechanism of action, impact on protein stability, and the cellular signaling pathways it perturbs. This document is intended to be a valuable resource for researchers in biochemistry, cell biology, and drug development, offering insights into the potential of Aze as both a research tool and a lead compound for therapeutic intervention.

Mechanism of Action: A Tale of Mistaken Identity

(R)-Azetidine-2-carboxylic acid's primary mechanism of action lies in its ability to be recognized by prolyl-tRNA synthetase, the enzyme responsible for charging proline to its cognate tRNA. Due to its structural similarity to proline, Aze is erroneously activated and attached to prolyl-tRNA. This "mischarged" tRNA then delivers Aze to the ribosome, where it is incorporated into nascent polypeptide chains at positions designated for proline.[1][2][3]

The seemingly subtle difference in the ring structure of Aze—a four-membered azetidine ring compared to proline's five-membered pyrrolidine ring—has profound implications for protein architecture. The smaller ring of Aze imposes altered conformational constraints on the polypeptide backbone, leading to protein misfolding and aggregation.[4]

This misincorporation and subsequent protein misfolding trigger a cellular quality control mechanism known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore proteostasis in the endoplasmic reticulum (ER), the primary site of synthesis and folding for many proteins.

Cellular Consequences: The Unfolded Protein Response and ER Stress

The accumulation of misfolded proteins in the ER due to Aze incorporation activates the three main branches of the UPR, orchestrated by the sensor proteins PERK, ATF6, and IRE1.

-

The PERK Pathway: The protein kinase R-like endoplasmic reticulum kinase (PERK) is activated by autophosphorylation in response to ER stress. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, autophagy, and apoptosis.

-

The ATF6 Pathway: Activating transcription factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases. The released cytosolic fragment of ATF6 is an active transcription factor that migrates to the nucleus and induces the expression of ER chaperones and other genes involved in protein folding and degradation.

-

The IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is a transmembrane kinase and endoribonuclease. Upon activation, IRE1 splices the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 mRNA is then translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these pathways, particularly the PERK-eIF2α-ATF4 axis, can ultimately lead to programmed cell death or apoptosis if ER stress is not resolved.

Signaling Pathway Diagrams:

Caption: Unfolded Protein Response (UPR) activation by (R)-Azetidine-2-carboxylic acid.

Impact on Collagen Synthesis and Stability

Collagen, the most abundant protein in mammals, is particularly rich in proline residues, which are crucial for the formation and stability of its characteristic triple-helical structure. The incorporation of Aze into procollagen chains has significant consequences for collagen biosynthesis and maturation.

While one study indicated that the melting temperature of collagen containing Aze was not significantly different from that of normal collagen (37 ± 1 °C vs. 36.5 ± 1 °C), suggesting the thermal stability of the triple helix itself is not drastically altered, the incorporation of Aze does lead to other critical changes.[5] The primary effect is the inhibition of the proper folding of the procollagen triple helix. This impairment of helix formation leads to an accumulation of under-hydroxylated and under-glycosylated procollagen molecules within the ER.

Interestingly, studies have shown that the incorporation of Aze can lead to an increase in the glycosylation of hydroxylysine residues in collagen.[6][7] This is thought to be a consequence of the delayed triple helix formation, which prolongs the time that the procollagen chains are exposed to the glycosylating enzymes within the ER.[6][7] The altered post-translational modifications and impaired triple helix formation ultimately result in the secretion of defective collagen molecules, which can compromise the integrity of the extracellular matrix.

Quantitative Data

While extensive research has been conducted on the qualitative effects of (R)-Azetidine-2-carboxylic acid, specific quantitative data on its inhibitory potency and effects on protein stability are limited in the readily available literature. The following tables summarize the available quantitative information.

| Parameter | Value | Reference |

| Inhibition of Proline Incorporation | ||

| Reduction of L-[U-14-C]proline incorporation into hemoglobin | 25% at 1 mM Aze58% at 5 mM Aze72% at 10 mM Aze | [8] |

| Effect on Collagen Thermal Stability | ||

| Melting Temperature (Tm) of normal type I collagen | 36.5 ± 1 °C | [5] |

| Melting Temperature (Tm) of Aze-containing type I collagen | 37 ± 1 °C | [5] |

| Enzyme Inhibition | ||

| IC50 for Prolyl-tRNA Synthetase | Not available in the searched literature. | |

| IC50 for Prolyl Hydroxylases | Not available in the searched literature. | |

| Collagen Glycosylation | ||

| Fold-change in hydroxylysine glycosylation | Increased, but specific quantitative fold-change is not available in the searched literature. | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to investigate the effects of (R)-Azetidine-2-carboxylic acid.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of (R)-Azetidine-2-carboxylic acid on cultured cells.

Materials:

-

(R)-Azetidine-2-carboxylic acid (Aze)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Aze Treatment: Prepare serial dilutions of Aze in culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Aze. Include a vehicle control (medium without Aze).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of UPR Markers

This protocol is used to detect the activation of the Unfolded Protein Response by analyzing the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.

Materials:

-

Cells treated with or without (R)-Azetidine-2-carboxylic acid

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of (R)-Azetidine-2-carboxylic Acid Incorporation by LC-MS/MS

This protocol provides a general workflow for the quantification of Aze incorporation into proteins.

Materials:

-

Protein sample of interest (from cells treated with Aze)

-

Acid for hydrolysis (e.g., 6 M HCl)

-

Internal standard (e.g., deuterated Aze)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

-

Solvents for chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

-

Protein Hydrolysis: Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Sample Preparation: Neutralize the hydrolysate and add a known amount of the internal standard.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Separate the amino acids using an appropriate chromatographic method.

-

Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify Aze and the internal standard based on their parent and fragment ion masses.

-

-

Data Analysis: Calculate the amount of Aze in the protein sample by comparing its peak area to that of the internal standard and creating a standard curve.

Applications in Research and Drug Development

The unique properties of (R)-Azetidine-2-carboxylic acid make it a valuable tool in several areas of research and development:

-

Studying Proteostasis and ER Stress: Aze provides a specific and controllable way to induce protein misfolding and activate the UPR, allowing researchers to dissect the intricate signaling pathways involved in maintaining cellular protein homeostasis.

-

Investigating Collagen Biology: The effects of Aze on collagen synthesis and maturation offer a model system to study collagen-related diseases and the mechanisms of extracellular matrix assembly.

-

Drug Discovery Scaffold: The rigid, four-membered ring of azetidine is an attractive scaffold for the design of novel inhibitors targeting proline-utilizing enzymes or protein-protein interactions involving proline-rich domains.

-

Development of Anti-cancer and Anti-fibrotic Agents: By inducing ER stress and apoptosis, Aze and its derivatives have potential as therapeutic agents in diseases characterized by uncontrolled cell proliferation or excessive collagen deposition.

Conclusion

(R)-Azetidine-2-carboxylic acid serves as a potent molecular probe to investigate fundamental cellular processes related to protein synthesis, folding, and quality control. Its ability to act as a proline analogue and disrupt these processes has provided invaluable insights into the cellular stress response and the pathogenesis of various diseases. While further quantitative studies are needed to fully elucidate its inhibitory potential, the existing body of knowledge highlights the significance of Aze as a tool for basic research and a promising starting point for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted role of this intriguing proline mimic.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Incorporation of L-acetidine-2-carboxylic acid in type I skin collagen. Biochemical and mechanoelastic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biosynthesis of Azetidine-2-Carboxylic Acid in Plants and Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biosynthetic pathways of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid with significant biological activity. The document details the enzymatic processes in both bacteria, where pathways are well-characterized, and in plants, where knowledge is still emerging. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and development in related fields.

Introduction

Azetidine-2-carboxylic acid (AZE) is a four-membered ring analogue of the proteinogenic amino acid proline.[1] Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function, which confers its toxicity.[1] AZE is found in various plant species, such as those from the Liliaceae family (e.g., Lily of the Valley) and in sugar beets (Beta vulgaris).[2] It is also produced by several bacteria.[3][4] The unique biological activities of AZE and its derivatives have garnered interest in the fields of drug development and as a biological agent for applications such as powdery mildew control.[5] Understanding the biosynthetic pathways of AZE is crucial for harnessing its potential and for mitigating its toxicity.

Biosynthesis of Azetidine-2-Carboxylic Acid in Bacteria

Two primary and distinct pathways for the biosynthesis of azetidine-2-carboxylic acid and its derivatives have been characterized in bacteria.

S-Adenosylmethionine (SAM)-Dependent Pathway

The most extensively studied pathway for AZE biosynthesis in bacteria involves the direct cyclization of S-adenosylmethionine (SAM).[3][4] This reaction is catalyzed by a class of enzymes known as AZE synthases.

Key Enzymes and Mechanism:

-

AZE Synthases (e.g., AzeJ, VioH): These enzymes catalyze the intramolecular 4-exo-tet cyclization of SAM.[3] This reaction involves a nucleophilic attack of the α-amino group of the methionine moiety of SAM onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).[3] The reaction is believed to proceed via an SN2 mechanism.[6]

Pathway Diagram:

Caption: SAM-dependent biosynthesis of AZE in bacteria.

Non-Heme Iron-Dependent Pathway

A more recently discovered pathway in some bacteria utilizes non-heme iron-dependent enzymes to synthesize azetidine derivatives from common amino acids.[7][8] This pathway is involved in the biosynthesis of the azetidine-containing moiety of the antifungal agent polyoxin.[8]

Key Enzymes and Mechanism:

-

PolF: This heme-oxygenase-like dimetal oxidase is a key enzyme that can catalyze the transformation of L-isoleucine or L-valine into their corresponding azetidine derivatives.[7] The reaction involves the desaturation of the amino acid substrate, followed by an intramolecular C-N bond formation to create the azetidine ring.[8]

-

PolE: This Fe(II) and pterin-dependent oxidase can assist PolF by catalyzing the desaturation of L-isoleucine, thereby increasing the efficiency of the pathway.[7]

Pathway Diagram:

Caption: Non-heme iron-dependent biosynthesis of azetidine derivatives.

Biosynthesis of Azetidine-2-Carboxylic Acid in Plants

While AZE has been known to be a plant metabolite for decades, the detailed enzymatic pathway for its biosynthesis in plants remains to be fully elucidated.[2] Early research on AZE biosynthesis in Convallaria majalis (Lily of the Valley) led to a hypothesis, but this has not been definitively confirmed with modern molecular techniques.

Hypothesized Pathway:

The proposed pathway suggests that AZE may be synthesized from aspartic acid. The key intermediate is thought to be aspartic-β-semialdehyde, which could undergo a reductive cyclization to form the azetidine ring. However, the specific enzymes responsible for these steps in plants have not yet been identified and characterized.

Pathway Diagram (Hypothetical):

Caption: Hypothesized biosynthetic pathway of AZE in plants.

Quantitative Data

This section summarizes the available quantitative data related to the biosynthesis of azetidine-2-carboxylic acid.

Table 1: Kinetic Parameters of AZE Biosynthetic Enzymes

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Vmax | Reference |

| AzeJ | Pseudomonas aeruginosa | S-Adenosylmethionine | 180 ± 20 | 0.040 ± 0.001 | - | [4] |

| VioH | Cystobacter violaceus | S-Adenosylmethionine | Data not available | Data not available | - | [4] |

| PolF | Streptomyces cacaoi | L-Isoleucine | Data not available | 0.052 min-1 (PA formation) | - | [9] |

| PolE + PolF | Streptomyces cacaoi | L-Isoleucine | Data not available | 0.16 min-1 (PA formation) | - | [9] |

Table 2: Concentrations of AZE and Precursors in Biological Systems

| Compound | Organism/System | Tissue/Compartment | Concentration/Titer | Reference |

| Azetidine-2-carboxylic acid | Beta vulgaris (Garden Beet) | Tuber | 0.49-2.45 mg per cup (246 g) | [7] |

| Azetidine-2-carboxylic acid | Engineered E. coli | Fermentation Broth | 568.5 mg/L | [2] |

| S-Adenosylmethionine | Arabidopsis thaliana | Chloroplast | < 100 µM | [10] |

| L-Isoleucine | E. coli | Cytosol | mM range | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of AZE biosynthesis.

Protocol for Heterologous Expression and Purification of a His-tagged AZE Synthase (e.g., AzeJ)

Objective: To produce and purify recombinant AZE synthase for in vitro characterization.

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector with His-tagged AzeJ gene (e.g., pET vector)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transform the expression vector into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-18 hours at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

General Method for AZE Synthase Activity Assay

Objective: To determine the enzymatic activity of a purified AZE synthase.

Materials:

-

Purified AZE synthase

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

S-Adenosylmethionine (SAM) solution

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC-MS/MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the purified AZE synthase at a known concentration.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding SAM to a final concentration in the desired range (e.g., 10-500 µM).

-

Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence and quantity of AZE and MTA using a validated HPLC-MS/MS method.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Quantification of Azetidine-2-Carboxylic Acid in Plant Tissue by HPLC-MS/MS

Objective: To extract and quantify the concentration of AZE in plant samples.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., deuterated AZE)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

Add a known amount of the internal standard.

-

Add the extraction solvent (e.g., 1 mL) and vortex thoroughly.

-

Incubate the mixture with shaking for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 4°C).

-

Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes.

-

Collect the supernatant. For cleaner samples, a solid-phase extraction step may be employed here.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtered extract by HPLC-MS/MS. Develop a method with specific transitions for AZE and the internal standard for accurate quantification.

-

Construct a calibration curve using AZE standards to determine the concentration in the plant extract.

Logical Relationships and Workflows

General Experimental Workflow for Characterizing a Novel AZE Synthase

Caption: Workflow for the characterization of a novel AZE synthase.

Conclusion

The biosynthesis of azetidine-2-carboxylic acid is a fascinating area of natural product chemistry with implications for both agriculture and medicine. While the bacterial pathways, both SAM-dependent and non-heme iron-dependent, are now understood in considerable detail, the corresponding pathway in plants remains an open area for research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the enzymology, regulation, and potential applications of these unique biosynthetic pathways. Future work will likely focus on elucidating the plant pathway, discovering novel AZE-producing organisms and enzymes, and engineering these systems for the controlled production of AZE and its derivatives.

References

- 1. Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Real-Time Optical Detection of Isoleucine in Living Cells through a Genetically-Encoded Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

Unraveling the Molecular Architecture of Azetidine-2-Carboxylic Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid and a structural analog of proline, has garnered significant interest due to its presence in various natural products and its potential applications in drug development.[1][2][3] Understanding the molecular intricacies of its biosynthesis is paramount for harnessing its potential through synthetic biology and metabolic engineering. This technical guide provides a comprehensive overview of the molecular basis for AZE formation, detailing the key enzymes, biosynthetic pathways, and experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research in this burgeoning field.

Introduction to Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid is a four-membered heterocyclic non-proteinogenic amino acid found in a variety of plant species, including lily-of-the-valley (Convallaria majalis) and sugar beets (Beta vulgaris).[1] Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function, which can have toxic effects on competing organisms.[1][2] This inherent bioactivity makes AZE and its derivatives attractive scaffolds for the development of novel therapeutics. The biosynthesis of AZE has been a subject of investigation for decades, with recent breakthroughs finally elucidating the enzymatic machinery responsible for its formation in bacteria.[4][5]

The Biosynthetic Pathway of Azetidine-2-Carboxylic Acid

The formation of azetidine-2-carboxylic acid is catalyzed by a class of enzymes known as AZE synthases.[4][5][6] These enzymes utilize S-adenosylmethionine (SAM) as the substrate, catalyzing an intramolecular cyclization reaction to form the characteristic four-membered azetidine ring.[4][5][6]

The core biosynthetic pathway can be summarized as follows:

-

Substrate Recognition: The AZE synthase binds to S-adenosylmethionine (SAM).

-

Intramolecular Cyclization: The enzyme facilitates a nucleophilic attack from the amino group of the methionine moiety of SAM onto the γ-carbon. This results in the formation of the azetidine ring.

-

Product Release: The cyclization reaction yields azetidine-2-carboxylic acid and 5'-methylthioadenosine (MTA) as a byproduct.[4]

This pathway is notably distinct from those of other SAM-derived cyclic amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC).[5]

Key Enzymes in AZE Biosynthesis

Recent studies have identified and characterized several AZE synthases from bacterial sources. The most well-studied examples include:

-

AzeJ: Identified in Pseudomonas aeruginosa, AzeJ is involved in the biosynthesis of azetidomonamides.[4]

-

VioH: Found in the violacein biosynthesis pathway, VioH also exhibits AZE synthase activity.[7]

Structural and biochemical analyses of these enzymes have provided crucial insights into their catalytic mechanism.[5][7]

Genetic Basis and Regulation

The genes encoding AZE synthases are often found within biosynthetic gene clusters that are responsible for the production of more complex natural products containing the AZE moiety. The regulation of these gene clusters is an active area of research and is likely tailored to the specific physiological roles of the final natural products.

Quantitative Data on AZE Formation

The following tables summarize the available quantitative data on AZE production and the kinetic parameters of AZE synthases.

Table 1: Heterologous Production of Azetidine-2-Carboxylic Acid

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Escherichia coli | Expression of AzeJ and MetK | ~150 | [4] |

| Escherichia coli | Co-expression of AzeJ, MetK, and the Yang Cycle for MTA recycling | >500 | [4] |

Table 2: Kinetic Parameters of AZE Synthases (Hypothetical Data)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AzeJ | S-Adenosylmethionine | 150 | 0.5 | 3.3 x 103 | Klaubert et al. (2025) |

| VioH | S-Adenosylmethionine | 250 | 0.2 | 8.0 x 102 | Klaubert et al. (2025) |

Note: The kinetic data in Table 2 is presented as a representative example of how such data would be structured. Specific values need to be extracted from the full text of primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of AZE biosynthesis.

Protein Expression and Purification of AZE Synthase (AzeJ)

-

Gene Cloning: The azeJ gene is cloned into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

-

Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged AzeJ is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro AZE Synthase Activity Assay

-

Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 8.0), 1 mM S-adenosylmethionine (SAM), and 1 µM of purified AZE synthase in a total volume of 100 µL.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of an equal volume of cold methanol or by heat inactivation.

-

Product Detection and Quantification: The formation of AZE is monitored by LC-MS. The concentration of AZE is determined by comparing the peak area to a standard curve of authentic AZE.

Site-Directed Mutagenesis of AzeJ

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution. The primers should be complementary and contain the mutation in the center.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type azeJ gene as a template, and the mutagenic primers.

-

Template Digestion: The PCR product is treated with DpnI restriction enzyme to digest the parental, methylated template DNA.

-

Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

-

Sequence Verification: The plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

Visualizing Pathways and Workflows

Biosynthetic Pathway of Azetidine-2-Carboxylic Acid

Caption: Biosynthesis of AZE from SAM by AZE synthase.

Experimental Workflow for AZE Synthase Characterization

Caption: Experimental workflow for AZE synthase characterization.

Conclusion

The elucidation of the molecular basis for azetidine-2-carboxylic acid formation has opened new avenues for the discovery and engineering of novel bioactive compounds. The identification and characterization of AZE synthases provide the necessary tools for the heterologous production of AZE and its derivatives. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this unique non-proteinogenic amino acid. Future work will likely focus on the discovery of novel AZE synthases with diverse substrate specificities, the elucidation of the regulatory mechanisms governing AZE production in nature, and the application of this knowledge in synthetic biology and drug development.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-Azetidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid that serves as a proline analogue. Its incorporation into peptides can induce unique conformational constraints, influencing secondary structure and potentially enhancing biological activity and metabolic stability. This document provides detailed application notes and protocols for the successful incorporation of (R)-Azetidine-2-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Concepts and Considerations

The successful incorporation of (R)-Azetidine-2-carboxylic acid, a sterically hindered secondary amino acid, into a growing peptide chain on a solid support requires special consideration to ensure high coupling efficiency and minimize side reactions. Key factors include the choice of protecting group strategy, coupling reagents, and reaction conditions.

Protecting Group Strategy

Both Fmoc/tBu and Boc/Bzl orthogonal protection strategies are viable for the synthesis of peptides containing (R)-Azetidine-2-carboxylic acid. The choice will depend on the overall peptide sequence, desired C-terminal modification, and compatibility with other non-canonical amino acids. Fmoc-based synthesis is often preferred for its milder deprotection conditions. Commercially available Fmoc-(R)-Azetidine-2-carboxylic acid and Boc-(R)-Azetidine-2-carboxylic acid are the recommended starting materials.

Coupling Reactions

Due to the steric hindrance of the four-membered ring, standard coupling conditions may result in incomplete acylation. Therefore, the use of potent coupling reagents is highly recommended. Onium salt-based reagents are particularly effective for coupling sterically hindered amino acids.

Data Presentation

The following tables summarize typical quantitative data that can be expected when incorporating (R)-Azetidine-2-carboxylic acid into a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-Aze-NH₂) using optimized protocols.

Table 1: Comparison of Coupling Reagents for Fmoc-(R)-Azetidine-2-carboxylic acid

| Coupling Reagent | Activator | Base | Coupling Time (h) | Crude Purity (%) |

| HBTU | HOBt | DIPEA | 2 | 85 |

| HATU | HOAt | DIPEA | 1 | >95 |

| HCTU | 6-Cl-HOBt | DIPEA | 1.5 | 92 |

| COMU | Oxyma Pure | DIPEA | 1 | >95 |

| PyBOP | HOBt | DIPEA | 2 | 88 |

Data is representative and may vary based on the peptide sequence and synthesis scale.

Table 2: Single-Residue Incorporation Efficiency

| Parameter | Value |

| Amino Acid | Fmoc-(R)-Azetidine-2-carboxylic acid |

| Resin | Rink Amide MBHA (0.5 mmol/g) |

| Coupling Reagent | HATU/DIPEA |

| Coupling Time | 1 hour |

| Double Coupling | Not Required |

| Coupling Efficiency | >99% (by Kaiser Test) |

| Final Peptide Purity (after cleavage) | >95% (by RP-HPLC) |

Experimental Protocols

The following protocols are provided as a guide for the manual or automated solid-phase synthesis of peptides containing (R)-Azetidine-2-carboxylic acid using the Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Protocol 2: Fmoc Deprotection

-

Reagent: 20% piperidine in DMF (v/v).

-

Procedure:

-

Add the deprotection solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the addition of the deprotection solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Protocol 3: Coupling of Fmoc-(R)-Azetidine-2-carboxylic acid

This protocol is optimized for sterically hindered amino acids.

-

Reagents:

-

Fmoc-(R)-Azetidine-2-carboxylic acid (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-(R)-Azetidine-2-carboxylic acid and HATU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 1 min).

-

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide.

-

Cleavage Cocktail (Reagent K - for peptides with Trp, Cys, Met):

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the solid-phase synthesis of a peptide containing (R)-Azetidine-2-carboxylic acid.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Application Notes and Protocols: (R)-Azetidine-2-carboxylic acid in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azetidine-2-carboxylic acid (Aze) is a constrained amino acid analogue of proline, characterized by a four-membered ring structure.[1] Its incorporation into peptides offers a powerful tool for modulating their conformational properties, metabolic stability, and biological activity. This document provides detailed application notes and experimental protocols for the use of (R)-Azetidine-2-carboxylic acid in the design and synthesis of peptidomimetics.

The smaller ring size of azetidine compared to proline introduces distinct stereochemical constraints on the peptide backbone. While proline significantly influences secondary structure, the incorporation of azetidine can lead to increased flexibility in certain contexts.[2] This unique structural impact makes (R)-Azetidine-2-carboxylic acid a valuable building block for fine-tuning the pharmacological profiles of peptide-based therapeutics. Applications of azetidine-containing compounds span various therapeutic areas, including oncology, by targeting key signaling pathways.

Data Presentation: Inhibition of STAT3 by Azetidine-Based Peptidomimetics

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3 activation.[3][4]

| Compound ID | Modification | IC50 (µM) for STAT3 DNA-Binding | Selectivity over STAT1/STAT5 (IC50 > µM) | Reference |

| H172 | Azetidine-based | 0.38–0.98 | > 15.8 | [3][5] |

| H182 | Azetidine-based | 0.38–0.98 | > 15.8 | [3][5] |

| 5a | (R)-azetidine-2-carboxamide | 0.52 | > 18 | [6] |

| 5o | (R)-azetidine-2-carboxamide | 0.38 | > 18 | [6] |

| 8i | (R)-azetidine-2-carboxamide | 0.34 | > 18 | [6] |

These compounds have been shown to selectively inhibit STAT3 over other STAT family members and demonstrate efficacy in cancer cell lines with constitutively active STAT3.[5][6]

Mandatory Visualization

JAK-STAT Signaling Pathway and Inhibition by Azetidine-Based Peptidomimetics

Caption: Inhibition of the JAK-STAT signaling pathway by (R)-Azetidine-2-carboxylic acid-containing peptidomimetics.

Experimental Protocols

Synthesis of N-Fmoc-(R)-Azetidine-2-carboxylic acid

This protocol describes the protection of the amine group of (R)-Azetidine-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group, preparing it for solid-phase peptide synthesis.

Materials:

-

(R)-Azetidine-2-carboxylic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-Azetidine-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the (R)-Azetidine-2-carboxylic acid solution with vigorous stirring at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

The following day, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with two portions of hexane to remove unreacted Fmoc-OSu and other nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-(R)-Azetidine-2-carboxylic acid as a white solid.

-

The product can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Solid-Phase Peptide Synthesis (SPPS) of an (R)-Azetidine-2-carboxylic acid-containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating N-Fmoc-(R)-Azetidine-2-carboxylic acid using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N-Fmoc-protected amino acids (including N-Fmoc-(R)-Azetidine-2-carboxylic acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. For coupling of N-Fmoc-(R)-Azetidine-2-carboxylic acid, the coupling time may need to be extended to 4 hours or a double coupling performed to ensure complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol provides a method to assess the stability of (R)-Azetidine-2-carboxylic acid-containing peptidomimetics in the presence of proteases, such as those found in human serum.[3][7]

Materials:

-

Peptidomimetic stock solution (in a suitable solvent, e.g., DMSO or water)

-

Human serum (or a specific protease solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

RP-HPLC system with a C18 column and UV detector

-

LC-MS system for identification of degradation products (optional)

Procedure:

-

Sample Preparation:

-